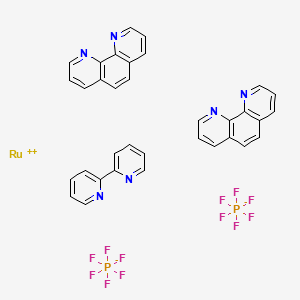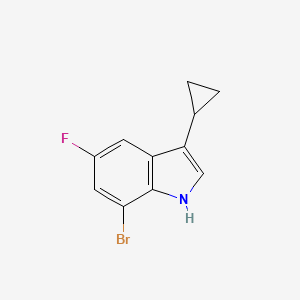
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a coordination compound that features nickel as the central metal ion coordinated with two chlorine atoms and a ligand composed of 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine typically involves the reaction of nickel chloride with 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine under controlled conditions. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, can be synthesized through the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Alternatively, it can be prepared from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
化学反応の分析
Types of Reactions
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are common, where the 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the context of metal-based drugs.
作用機序
The mechanism of action of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine involves its coordination with target molecules through the nickel center. The nickel ion can undergo various oxidation states, facilitating electron transfer processes and catalytic activities. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, stabilizes the nickel center and influences its reactivity by providing a specific electronic environment .
類似化合物との比較
Similar Compounds
2-Chloro-4-methoxypyridine: This compound is structurally similar but lacks the nickel center and the additional pyridine ring.
4,4’-Dimethoxy-2,2’-bipyridine: Another related compound with two methoxy-substituted pyridine rings but without the nickel coordination.
Uniqueness
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is unique due to the presence of the nickel center, which imparts distinct catalytic and electronic properties.
特性
分子式 |
C12H12Cl2N2NiO2 |
|---|---|
分子量 |
345.83 g/mol |
IUPAC名 |
dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2.2ClH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |
InChIキー |
FMXCYJMTCRBSOJ-UHFFFAOYSA-L |
正規SMILES |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.Cl[Ni]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)

![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)
![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)


![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)

![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)


